(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione involves several steps, including the formation of the core naphthochromene structure and the introduction of the fluoro and hydroxy functional groups. Typical reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro group would yield a hydrogenated product.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug development. Its ability to interact with biological molecules could be explored for therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups and stereochemistry allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-1-(hydroxymethyl)-3,10a,12a-trimethyl-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-dodecahydro-2,8-chrysenedione
- (3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-1,2,3,4,4a,4b,5,6,8,10a,10b,11,12,12a-tetradecahydrochrysen-1-yl)methyl dihydrogen phosphate
Uniqueness
The uniqueness of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione lies in its specific stereochemistry and functional groups. These features give it distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
13258-79-2 |
---|---|
Molecular Formula |
C19H23FO4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydronaphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C19H23FO4/c1-17-8-7-12(21)9-11(17)3-4-14-13-5-6-16(23)24-18(13,2)10-15(22)19(14,17)20/h7-9,13-15,22H,3-6,10H2,1-2H3/t13-,14-,15-,17-,18-,19-/m0/s1 |
InChI Key |
XUYWZQUKJIPOPA-HQRJMKCBSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@@]43C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CCC(=O)O2)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.